molecular formula C10H6ClNO2S B1627226 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid CAS No. 886367-29-9

4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

Cat. No. B1627226
M. Wt: 239.68 g/mol
InChI Key: AGFVWFNTHIHOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid, also known as 3-Chloro-4-(thiazol-2-yl)benzoic acid, is an organic compound with a molecular formula of C8H5ClNOS. It is a white to off-white crystalline solid with a melting point of 163-164°C. This compound has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of pharmaceuticals. In

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures in medicinal chemistry involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
    • The outcomes of these applications are the development of compounds with various biological effects .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • The methods of application involve the use of thiophene-mediated molecules in the manufacturing process .
    • The outcomes of these applications are the production of materials that are resistant to corrosion .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • The methods of application involve the use of thiophene derivatives in the manufacturing process of semiconductors .
    • The outcomes of these applications are the production of advanced organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of OFETs .
    • The methods of application involve the use of thiophene derivatives in the manufacturing process of OFETs .
    • The outcomes of these applications are the production of advanced OFETs .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of OLEDs .
    • The methods of application involve the use of thiophene derivatives in the manufacturing process of OLEDs .
    • The outcomes of these applications are the production of advanced OLEDs .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • The methods of application involve the use of thiophene derivatives in the development of drugs .
    • The outcomes of these applications are the development of drugs with various pharmacological properties .
  • Cross-Coupling Reactions

    • Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions .
    • The methods of application involve the addition of organometallic reagents to boranes .
    • The outcomes of these applications are the construction of carbon–carbon or carbon–heteroatom bonds .
  • Catalysis

    • Borinic acids are used in catalysis .
    • The methods of application involve the reaction of triarylboranes with a ligand .
    • The outcomes of these applications are the catalysis of regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • Polymer or Optoelectronics Materials

    • Borinic acids are used in the synthesis of polymer or optoelectronics materials .
    • The methods of application involve the addition of organometallic reagents to boranes .
    • The outcomes of these applications are the production of advanced polymer or optoelectronics materials .
  • Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and as bioactive compounds .
  • The methods of application involve the reaction of triarylboranes with a ligand .
  • The outcomes of these applications are the development of bioactive compounds .
  • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • The methods of application involve the use of suprofen in the treatment of inflammation .
  • The outcomes of these applications are the alleviation of inflammation symptoms .
  • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • The methods of application involve the use of articaine in dental procedures .
  • The outcomes of these applications are the alleviation of pain during dental procedures .
  • Borinic acids and their chelate derivatives are used in synthetic approaches .
  • The methods of application involve the addition of organometallic reagents to boranes .
  • The outcomes of these applications are the construction of carbon–carbon or carbon–heteroatom bonds .
  • Borinic acids are used in the synthesis of heterocycles .
  • The methods of application involve the reaction of triarylboranes with a ligand .
  • The outcomes of these applications are the production of heterocycles .
  • Borinic acids are used in the synthesis of tetracoordinated compounds .
  • The methods of application involve the addition of organometallic reagents to boranes .
  • The outcomes of these applications are the production of tetracoordinated compounds .
  • Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and as bioactive compounds .
  • The methods of application involve the reaction of triarylboranes with a ligand .
  • The outcomes of these applications are the development of bioactive compounds .
  • Borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • The methods of application involve the use of borinic acids in catalysis .
  • The outcomes of these applications are the catalysis of regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
  • Borinic acids are used in cross-coupling reactions .
  • The methods of application involve the addition of organometallic reagents to boranes .
  • The outcomes of these applications are the construction of carbon–carbon or carbon–heteroatom bonds .

properties

IUPAC Name

4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFVWFNTHIHOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589604
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid

CAS RN

886367-29-9
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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